molecular formula C18H11BrF3N3O2 B5533878 5-bromo-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide

Cat. No.: B5533878
M. Wt: 438.2 g/mol
InChI Key: YEBNRPLQSPYSIX-YSURURNPSA-N
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Description

5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a furan ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications, from synthetic chemistry to drug discovery.

Properties

IUPAC Name

5-bromo-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF3N3O2/c19-14-7-12(8-23-9-14)17(26)25-24-10-15-4-5-16(27-15)11-2-1-3-13(6-11)18(20,21)22/h1-10H,(H,25,26)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBNRPLQSPYSIX-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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